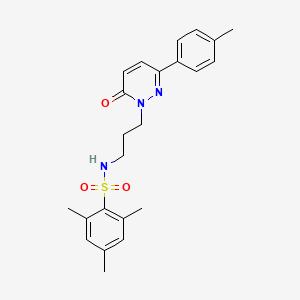

2,4,6-trimethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide

Description

2,4,6-Trimethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core substituted with a p-tolyl group and a propyl linker connecting the benzenesulfonamide moiety. This compound is structurally distinct due to its pyridazinone ring, which is a six-membered heterocycle containing two nitrogen atoms, and the 2,4,6-trimethylbenzenesulfonamide group, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

2,4,6-trimethyl-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-16-6-8-20(9-7-16)21-10-11-22(27)26(25-21)13-5-12-24-30(28,29)23-18(3)14-17(2)15-19(23)4/h6-11,14-15,24H,5,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVXVWMDDIWYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4,6-Trimethyl-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. While specific synthetic pathways for this compound are not extensively documented in the literature, related compounds within the pyridazine family have been synthesized using similar methodologies. The general approach includes:

- Formation of the Pyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : Introducing substituents like methyl and sulfonamide groups typically involves electrophilic aromatic substitution or nucleophilic attack on activated aromatic systems.

- Final Modifications : The final structure is often optimized for biological activity through structural modifications, which may include varying the substituents on the pyridazine ring.

Biological Activity

The biological activity of this compound is primarily investigated in the context of its effects on various cellular pathways.

Research indicates that compounds with similar structures may act as inhibitors of specific signaling pathways, such as phospholipase C (PLC). Activation of PLC leads to an increase in intracellular calcium levels, which can influence various physiological responses, including smooth muscle contraction and apoptosis in certain cell types .

Pharmacological Effects

- Vascular Reactivity : Studies have shown that related compounds can enhance vascular reactivity by increasing calcium influx in vascular smooth muscle cells. This suggests potential applications in treating conditions associated with vascular dysfunction .

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating possible antitumor properties. The efficacy is often measured using IC50 values, which quantify the concentration required to inhibit cell growth by 50% .

Case Studies

Several studies have explored the biological effects of similar compounds:

| Study | Compound Tested | IC50 Value | Biological Effect |

|---|---|---|---|

| Study 1 | m-3M3FBS | 10 µM | Increased vascular contraction in LPS-treated arteries |

| Study 2 | Pyridazine Derivative | 49.85 µM | Induced apoptosis in A549 cancer cells |

| Study 3 | Related Sulfonamide | 0.30 nM | Inhibited VEGF-induced proliferation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other benzenesulfonamide derivatives and pyridazinone-containing molecules. Below is a detailed analysis:

Structural Analog: 2,4,6-Trimethyl-N-[3-(Trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS)

- Key Differences: Substituents: The target compound contains a pyridazinone-p-tolyl-propyl group, whereas m-3M3FBS has a trifluoromethylphenyl substituent.

- Pharmacological Activity: m-3M3FBS is a phospholipase C (PLC) activator, shown to increase calcium influx in vascular smooth muscle cells, particularly in LPS-treated arteries .

Pyridazinone-Based Analogues

Pyridazinone derivatives are known for diverse bioactivities, including anti-inflammatory, antimicrobial, and kinase-inhibitory effects. For example:

- 3-(p-Tolyl)pyridazinone derivatives: These compounds often exhibit cyclooxygenase (COX) or phosphodiesterase (PDE) inhibitory activity, suggesting that the target compound’s p-tolyl-pyridazinone group could influence similar pathways.

- Sulfonamide-Pyridazinone Hybrids: Hybrid structures combining sulfonamide and pyridazinone moieties have demonstrated enhanced solubility and target affinity compared to standalone scaffolds.

Data Table: Comparative Analysis

Research Findings and Hypotheses

- Mechanistic Insights: The benzenesulfonamide group in the target compound may enhance membrane permeability and target binding, as seen in m-3M3FBS . The pyridazinone ring could interact with catalytic sites of kinases or PDEs, analogous to other pyridazinone-based inhibitors.

- Gaps in Knowledge: No direct studies on the target compound’s biological activity are available. Its effects on calcium signaling, inflammation, or sepsis remain speculative. Comparative studies with m-3M3FBS suggest that structural modifications (e.g., pyridazinone vs. trifluoromethyl) could shift activity from PLC modulation to other pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.